molecular formula C16H18ClN5 B12045930 1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612524-00-2

1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12045930
CAS No.: 612524-00-2
M. Wt: 315.80 g/mol
InChI Key: OHGUBBOEMZYNSQ-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.

    Attachment of the isobutyl group: The final step involves the alkylation reaction to attach the isobutyl group to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used under appropriate conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Comparison with Similar Compounds

1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can be compared with other similar compounds:

These comparisons highlight the uniqueness of 1-(4-CHLOROBENZYL)-N-ISOBUTYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE in terms of its specific substituents and their impact on its properties and applications.

Properties

CAS No.

612524-00-2

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-11(2)7-18-15-14-8-21-22(16(14)20-10-19-15)9-12-3-5-13(17)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20)

InChI Key

OHGUBBOEMZYNSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl

solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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